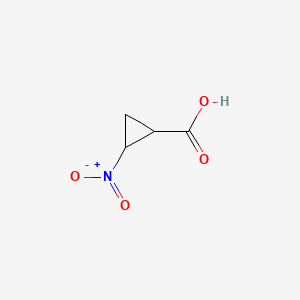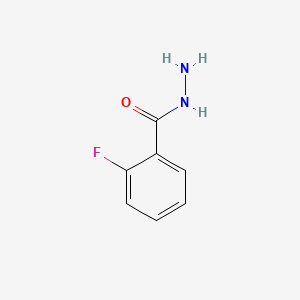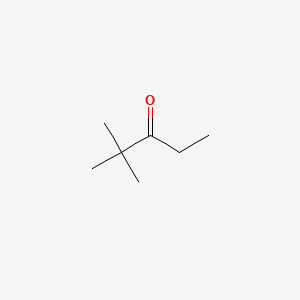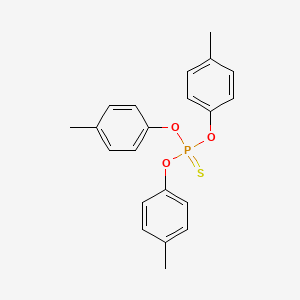
2-Nitrocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrocyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a nitro group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrocyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the nitration of cyclopropane derivatives. For instance, cyclopropane can be nitrated using nitric acid in the presence of sulfuric acid to introduce the nitro group. Another method involves the reaction of cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can convert the carboxylic acid group to an acid chloride, which can then undergo further substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields cyclopropylamine derivatives, while oxidation can produce nitrocyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-Nitrocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-Nitrocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The nitro group can undergo redox reactions, influencing cellular redox states and potentially affecting signaling pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, impacting the compound’s binding to proteins and other biomolecules .
Comparación Con Compuestos Similares
Cyclopropane-1-carboxylic acid: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitropropane: Contains a nitro group but lacks the cyclopropane ring, resulting in different chemical properties.
Nitrocyclohexane: Larger ring structure compared to cyclopropane, leading to different steric and electronic effects.
Uniqueness: 2-Nitrocyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the electron-withdrawing nitro group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Número CAS |
22882-43-5 |
|---|---|
Fórmula molecular |
C4H5NO4 |
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
(1R,2R)-2-nitrocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 |
Clave InChI |
ZWYGYMZMGJZSMM-PWNYCUMCSA-N |
SMILES |
C1C(C1[N+](=O)[O-])C(=O)O |
SMILES isomérico |
C1[C@H]([C@@H]1[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1C(C1[N+](=O)[O-])C(=O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















